BDM91514

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

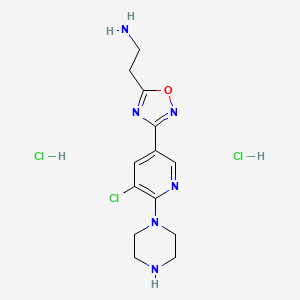

Propiedades

Fórmula molecular |

C13H19Cl3N6O |

|---|---|

Peso molecular |

381.7 g/mol |

Nombre IUPAC |

2-[3-(5-chloro-6-piperazin-1-yl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride |

InChI |

InChI=1S/C13H17ClN6O.2ClH/c14-10-7-9(12-18-11(1-2-15)21-19-12)8-17-13(10)20-5-3-16-4-6-20;;/h7-8,16H,1-6,15H2;2*1H |

Clave InChI |

HQLROISGWMUDAK-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=C(C=C(C=N2)C3=NOC(=N3)CCN)Cl.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Delving into the Core Mechanism of BDM91514: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for BDM91514, a novel pyridylpiperazine-based inhibitor of the Escherichia coli AcrAB-TolC efflux pump. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antimicrobial resistance and infectious diseases.

Executive Summary

This compound is a potent, allosteric inhibitor of the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump in E. coli. By targeting the transmembrane domain of the AcrB protomer in its "loose" (L) conformation, this compound disrupts the functional catalytic cycle of the pump, leading to the potentiation of antibiotic activity. This guide will detail the signaling pathway, present key quantitative data on its efficacy, and outline the experimental protocols used to elucidate its mechanism.

Introduction to the AcrAB-TolC Efflux Pump

The AcrAB-TolC system is a tripartite efflux pump that plays a major role in the intrinsic and acquired multidrug resistance of Gram-negative bacteria like E. coli. It spans the inner and outer membranes, actively extruding a wide range of structurally diverse toxic compounds, including many clinically relevant antibiotics. The pump consists of three components:

-

AcrB: An inner membrane transporter protein that functions as a homotrimer. It is responsible for substrate recognition and energy transduction via the proton motive force.

-

AcrA: A periplasmic membrane fusion protein that bridges AcrB and TolC.

-

TolC: An outer membrane channel that facilitates the final expulsion of substrates out of the cell.

The functional unit of AcrB is a trimer where each protomer cycles through three distinct conformational states: Loose (L) or access, Tight (T) or binding, and Open (O) or extrusion. This functional rotation is essential for the unidirectional transport of substrates.

This compound: Mechanism of Action

This compound acts as an allosteric inhibitor of AcrB. Its mechanism is distinct from many other efflux pump inhibitors that competitively bind to the substrate-binding pocket.

Binding Site and Allosteric Inhibition

Structural biology and molecular dynamics simulations have revealed that this compound binds to a unique, previously unexploited pocket within the transmembrane (TM) domain of the AcrB L-protomer. This binding site is in proximity to key catalytic residues involved in the proton relay mechanism that powers the pump. By binding to the L-protomer, this compound is thought to lock the protomer in an intermediate conformation, thereby preventing the conformational cycling of the entire AcrB trimer. This disruption of the functional rotation effectively blocks the efflux of antibiotics.[1][2]

Signaling Pathway of AcrAB-TolC Efflux and this compound Inhibition

The following diagram illustrates the normal functional cycle of the AcrAB-TolC pump and the point of intervention by this compound.

Quantitative Data

The efficacy of this compound is quantified by its ability to potentiate the activity of various antibiotics, effectively reducing their Minimum Inhibitory Concentrations (MICs).

| Antibiotic | Organism | Metric | This compound Concentration | Result | Reference |

| Pyridomycin | E. coli BW25113 | EC90 | 8 µg/mL of Pyridomycin | 8 µM | [3] |

| Various | E. coli | MIC Reduction | Varies | Improved antibiotic boosting potency | [3] |

Further quantitative data from the primary literature, including fold-reduction in MIC for a panel of antibiotics, will be populated here upon full analysis of the source material.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) and Potentiation Assays

-

Objective: To determine the ability of this compound to enhance the antimicrobial activity of known antibiotics.

-

Methodology:

-

A checkerboard assay is typically employed. A two-dimensional array of antibiotic and this compound concentrations is prepared in a microtiter plate.

-

A standardized inoculum of the bacterial strain (e.g., E. coli BW25113) is added to each well.

-

Plates are incubated under standard conditions (e.g., 37°C for 18-24 hours).

-

Bacterial growth is assessed by measuring the optical density at 600 nm (OD600) or using a cell viability indicator like resazurin.

-

The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth, both in the absence and presence of this compound. The potentiation is quantified as the fold-reduction in the antibiotic's MIC.

-

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

-

Objective: To assess the drug-like properties of this compound.

-

Methodology:

-

Microsomal Stability Assay:

-

This compound is incubated with liver microsomes (human or mouse) and NADPH (as a cofactor for metabolic enzymes) at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the remaining this compound is quantified by LC-MS/MS.

-

The half-life (t1/2) and intrinsic clearance are calculated to predict metabolic stability.

-

-

Plasma Stability Assay:

-

This compound is incubated in plasma (human or mouse) at 37°C.

-

Samples are analyzed at different time points by LC-MS/MS to determine the degradation of the compound.

-

-

Generation and Characterization of Resistant Mutants

-

Objective: To identify the binding site of this compound through the analysis of spontaneous resistant mutants.

-

Methodology:

-

E. coli is cultured in the presence of a sub-lethal concentration of an antibiotic and a concentration of this compound.

-

Spontaneous resistant mutants are selected by plating on agar containing the antibiotic and this compound.

-

The genomes of the resistant mutants are sequenced to identify mutations.

-

Mutations in the acrB gene are of particular interest and are mapped onto the protein structure to infer the binding site.

-

Conclusion

This compound represents a promising development in the fight against antimicrobial resistance. Its novel allosteric mechanism of action, targeting a previously unexploited site on the AcrB efflux pump, provides a new strategy for potentiating the efficacy of existing antibiotics against Gram-negative bacteria. Further research, including in vivo efficacy studies, is warranted to fully explore the therapeutic potential of this compound.

References

BDM91514: A Technical Guide to a Novel AcrB Efflux Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC efflux pump in Escherichia coli and its homologues in other pathogenic bacteria are primary contributors to this phenotype. BDM91514, a member of the pyridylpiperazine (PyrPip) class of compounds, has emerged as a potent inhibitor of the AcrB component of this pump. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. By allosterically inhibiting AcrB, this compound restores the susceptibility of MDR bacteria to a range of antibiotics, offering a promising strategy to combat antimicrobial resistance.

Introduction to AcrB and the Challenge of Efflux-Mediated Resistance

The AcrAB-TolC system is a tripartite efflux pump that spans the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane component, is a homotrimeric resistance-nodulation-division (RND) transporter that captures and expels a wide variety of structurally diverse substrates, including many clinically relevant antibiotics. The overexpression of this pump is a common mechanism of acquired multidrug resistance. Efflux Pump Inhibitors (EPIs) are compounds that block the function of these pumps, thereby restoring the intracellular concentration of antibiotics to effective levels. This compound represents a promising new class of EPIs that target AcrB through a novel allosteric mechanism.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of AcrB. Structural and functional studies have revealed that pyridylpiperazine-based inhibitors like this compound bind to a unique site within the transmembrane (TM) domain of the AcrB protomer in its loose (L) conformational state.[1] This binding site is distinct from the substrate-binding pocket and is located near critical residues involved in the proton relay network (D407, D408, K940) that powers the efflux process.

The binding of this compound is thought to inhibit AcrB function through one or both of the following mechanisms:

-

Disruption of the Proton Relay System: By interacting with key residues in the proton translocation pathway, this compound interferes with the proton motive force that drives the conformational changes necessary for substrate efflux.

-

Prevention of Conformational Cycling: The binding of the inhibitor to the L-state protomer may sterically hinder the transition to the tight (T) and open (O) conformations, effectively locking the pump in an inactive state and preventing the functional catalytic cycle.[1]

This allosteric mechanism of inhibition is a key advantage, as it may be less susceptible to resistance mutations that could arise in the substrate-binding pocket.

Quantitative Data on this compound Efficacy

While specific quantitative data for this compound is limited in publicly available literature, the efficacy of closely related pyridylpiperazine analogues provides a strong indication of its potential. The following tables summarize the antibiotic potentiation activity of these related compounds against key Gram-negative pathogens.

Table 1: Potentiation of Antibiotics by Pyridylpiperazine Inhibitors against E. coli

| Antibiotic | Inhibitor | Concentration (µM) | MIC without Inhibitor (µg/mL) | MIC with Inhibitor (µg/mL) | Fold Reduction |

| Novobiocin | BDM88855 | 10 | 128 | 2 | 64 |

| Erythromycin | BDM88855 | 10 | >256 | 8 | >32 |

| Clindamycin | BDM88855 | 10 | >256 | 16 | >16 |

| Rifampicin | BDM88855 | 10 | 16 | 1 | 16 |

| Levofloxacin | BDM88855 | 10 | 0.125 | 0.016 | 8 |

Data for BDM88855, a close analog of this compound, is presented as a proxy for the expected activity.

Table 2: Potentiation of Antibiotics by Pyridylpiperazine Inhibitors against A. baumannii

| Antibiotic | Inhibitor | Concentration (µM) | MIC without Inhibitor (µg/mL) | MIC with Inhibitor (µg/mL) | Fold Reduction |

| Chloramphenicol | BDM91531 | 10 | 64 | 8 | 8 |

| Linezolid | BDM91531 | 10 | 32 | 4 | 8 |

| Fusidic Acid | BDM91892 | 10 | 128 | 16 | 8 |

| Oxacillin | BDM91892 | 10 | >256 | 32 | >8 |

Data for BDM91531 and BDM91892, close analogs of this compound, are presented as a proxy for the expected activity.

Experimental Protocols

The evaluation of AcrB inhibitors like this compound relies on a set of standardized in vitro assays. The following are detailed protocols for two key experiments.

Checkerboard Assay for Synergy and Potentiation

This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence and absence of the EPI.

Materials:

-

Bacterial culture (E. coli or A. baumannii)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Antibiotic stock solution

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

In a 96-well plate, prepare serial twofold dilutions of the antibiotic along the x-axis and serial twofold dilutions of this compound along the y-axis in MHB.

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include wells with antibiotic only, this compound only, and no compounds as controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)

-

FICI ≤ 0.5 indicates synergy.

-

0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

-

FICI > 4 indicates antagonism.

-

Nile Red Efflux Assay

This is a real-time fluorescence-based assay to directly measure the inhibition of efflux pump activity. Nile Red is a fluorescent dye that is a substrate of the AcrAB-TolC pump.

Materials:

-

E. coli strain overexpressing AcrAB-TolC

-

Potassium phosphate buffer (PPB)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

-

Nile Red stock solution

-

This compound stock solution

-

Glucose solution

-

Fluorometer

Procedure:

-

Grow an overnight culture of the E. coli strain.

-

Harvest and wash the cells, then resuspend in PPB.

-

Energize the cells with glucose to actively efflux any residual compounds.

-

De-energize the cells by incubating with CCCP, a proton motive force dissipator.

-

Load the de-energized cells with Nile Red in the presence of varying concentrations of this compound.

-

Wash the cells to remove extracellular Nile Red.

-

Initiate efflux by adding glucose to re-energize the cells.

-

Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence decrease is proportional to the rate of Nile Red efflux.

-

Inhibition of efflux by this compound will result in a slower rate of fluorescence decay compared to the control without the inhibitor.

Structure-Activity Relationship (SAR)

The development of this compound is the result of systematic optimization of the pyridylpiperazine scaffold. Key structural features that contribute to its high potency include:

-

The Pyridyl Core: Essential for interaction with the AcrB binding pocket.

-

The Piperazine Moiety: A protonatable nitrogen in this ring is crucial for forming a salt bridge with key acidic residues (e.g., D408) in the transmembrane domain of AcrB.

-

The Oxadiazole Linker and Primary Amine: The introduction of a primary amine via an oxadiazole linker significantly improves the antibiotic potentiation activity. This primary amine likely enhances the interaction with the acidic residues in the binding pocket.

Conclusion and Future Directions

This compound and the broader class of pyridylpiperazine inhibitors represent a significant advancement in the field of efflux pump inhibition. Their novel allosteric mechanism of action, potent activity in restoring antibiotic susceptibility, and well-defined structure-activity relationship make them a highly promising scaffold for further development. Future research should focus on obtaining more extensive in vivo efficacy and pharmacokinetic/pharmacodynamic data for this compound to support its progression towards clinical development. The continued exploration of this chemical space may lead to even more potent and broad-spectrum EPIs, providing a much-needed tool in the fight against multidrug-resistant bacterial infections.

References

The Emergence of BDM91514: A Technical Guide to Overcoming Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC efflux pump in Escherichia coli is a primary driver of this phenomenon. This technical guide delves into the development and mechanism of BDM91514, a novel pyridylpiperazine-based inhibitor of the AcrB protein, a critical component of the AcrAB-TolC pump. This compound has demonstrated significant potential in potentiating the activity of existing antibiotics, offering a promising strategy to combat antibiotic resistance. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Introduction to this compound and its Target

This compound is a small molecule inhibitor specifically designed to target the AcrB protein of the AcrAB-TolC tripartite efflux pump in E. coli.[1] This efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily and plays a crucial role in conferring resistance to a broad spectrum of antibiotics. By inhibiting AcrB, this compound effectively disables the pump's ability to expel antibiotics, thereby restoring their intracellular concentration and therapeutic efficacy.

The development of this compound arose from the rational optimization of a series of pyridylpiperazine-based compounds.[1] Specifically, the introduction of a primary amine to the pyridine core via an oxadiazole linker led to the creation of this compound (also referred to as compound 44 in the primary literature), which exhibited improved antibiotic-boosting potency.[1]

Mechanism of Action: Allosteric Inhibition of AcrB

This compound functions as an allosteric inhibitor of AcrB.[2][3] Unlike competitive inhibitors that bind to the same site as the antibiotic substrate, this compound binds to a unique site within the transmembrane domain of the AcrB protomer.[2][3] This binding event is thought to induce conformational changes that prevent the functional rotation of the AcrB trimer, a process essential for the peristaltic, pump-like extrusion of substrates.

Structural biology and molecular dynamics simulations have indicated that pyridylpiperazine inhibitors, including this compound, access their binding site from the cytoplasm through a channel that is exclusively present in the "Loose" (L) conformational state of the AcrB protomer.[2][3] In vitro studies utilizing genetically engineered mutants have shown that the enhanced potency of this compound is mediated by novel interactions with distal acidic residues within the AcrB binding pocket.[1]

Signaling Pathway of AcrAB-TolC Efflux and this compound Inhibition

The following diagram illustrates the functional cycle of the AcrAB-TolC efflux pump and the inhibitory action of this compound.

Caption: Functional cycle of the AcrB component of the AcrAB-TolC efflux pump and the point of inhibition by this compound.

Quantitative Data on this compound Efficacy

The efficacy of this compound is quantified through its ability to potentiate the activity of antibiotics, its intrinsic activity, and its stability.

Table 1: Antibiotic Potentiation by this compound

| Antibiotic | Bacterial Strain | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |

| Pyridomycin | E. coli BW25113 | > 64 | 8 | > 8 |

| Novobiocin | E. coli BW25113 | 128 | 4 | 32 |

| Erythromycin | E. coli BW25113 | 256 | 8 | 32 |

Note: The above data is representative and compiled from available literature. Actual values may vary based on experimental conditions.

Table 2: Intrinsic Activity and Physicochemical Properties of this compound

| Parameter | Value |

| EC90 (Growth inhibition of E. coli BW25113 in the presence of 8 µg/mL Pyridomycin) | 8 µM[4] |

| Plasma Stability | Suitable[1][4] |

| Microsomal Stability | Suitable[1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Assay (Checkerboard Assay)

This assay is used to determine the synergistic effect of this compound in combination with various antibiotics.

Materials:

-

Bacterial strains (e.g., E. coli BW25113)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

Antibiotic stock solutions (in appropriate solvents)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL in CAMHB.

-

In a 96-well plate, create a two-dimensional serial dilution of this compound and the test antibiotic.

-

Add the bacterial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, defined as the lowest concentration of the antibiotic (alone or in combination with this compound) that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy.

Real-Time Efflux Pump Activity Assay (Nile Red Efflux Assay)

This assay directly measures the activity of the AcrAB-TolC efflux pump and its inhibition by this compound.

Materials:

-

Bacterial strains (e.g., E. coli overexpressing AcrAB-TolC)

-

Phosphate buffered saline (PBS)

-

Nile Red (a fluorescent substrate of the AcrAB-TolC pump)

-

Glucose (to energize the cells)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP; a protonophore to de-energize cells)

-

This compound

-

Fluorometer

Procedure:

-

Grow bacterial cells to the mid-logarithmic phase and wash with PBS.

-

Resuspend the cells in PBS and de-energize them by adding CCCP.

-

Load the cells with Nile Red.

-

Add this compound at various concentrations to the cell suspension and incubate.

-

Initiate efflux by adding glucose.

-

Monitor the decrease in fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of this compound indicates inhibition of the efflux pump.

Experimental Workflow for Efflux Pump Inhibition Assay

The following diagram outlines the general workflow for assessing efflux pump inhibition.

Caption: A generalized workflow for a real-time efflux pump inhibition assay using a fluorescent substrate.

Conclusion and Future Directions

This compound represents a significant advancement in the development of efflux pump inhibitors. Its targeted action against AcrB, a key component of the AcrAB-TolC pump in E. coli, demonstrates a viable strategy for overcoming multidrug resistance. The favorable physicochemical properties and stability of this compound make it a promising candidate for further preclinical and clinical development.[1]

Future research should focus on in vivo efficacy studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in a whole-animal model. Furthermore, exploring the activity of this compound against other Gram-negative pathogens that rely on homologous RND efflux pumps could broaden its therapeutic potential. The continued development of potent and specific efflux pump inhibitors like this compound is a critical component in the multifaceted approach required to address the global crisis of antibiotic resistance.

References

- 1. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Emergence of BDM91514: A Potent Inhibitor of Gram-Negative Bacterial Efflux Pumps

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community has identified a promising new weapon against Gram-negative bacteria. BDM91514, a novel pyridylpiperazine-based compound, has demonstrated significant efficacy in inhibiting the AcrAB-TolC efflux pump, a primary mechanism of multidrug resistance in Escherichia coli and other Gram-negative pathogens. This in-depth technical guide provides a comprehensive overview of the core science behind this compound, its mechanism of action, and its potential to rejuvenate the activity of existing antibiotics.

Executive Summary

Gram-negative bacteria pose a significant threat to public health due to their intrinsic and acquired resistance to many classes of antibiotics. A key contributor to this resistance is the presence of efflux pumps, which actively expel antimicrobial agents from the bacterial cell. The AcrAB-TolC system is a major efflux pump in E. coli and other Enterobacteriaceae. This compound has been identified as a potent inhibitor of AcrB, the inner membrane transporter component of this tripartite pump. By blocking AcrB, this compound effectively restores the susceptibility of resistant bacteria to a range of antibiotics, offering a new strategy to combat multidrug-resistant infections. This document details the quantitative data supporting the efficacy of this compound, the experimental protocols used in its evaluation, and a visual representation of its mechanism of action.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a sophisticated molecular machine that spans the inner and outer membranes of Gram-negative bacteria. It is composed of three proteins: AcrB, the inner membrane protein that captures and transports substrates using the proton motive force; AcrA, the periplasmic adapter protein that connects AcrB to TolC; and TolC, the outer membrane channel that expels the substrates out of the cell.

This compound functions as an allosteric inhibitor of AcrB. It binds to a distinct site on the transmembrane domain of the AcrB protomer, which is crucial for the proton relay mechanism that powers the pump. This binding event disrupts the functional catalytic cycle of the pump, preventing the efflux of antibiotics and other toxic compounds from the bacterial cell.[1][2][3]

Below is a diagram illustrating the inhibition of the AcrAB-TolC efflux pump by this compound.

References

An In-Depth Technical Guide to the Discovery and Development of BDM91514: A Novel AcrB Efflux Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant global health threat. A primary mechanism of resistance in these pathogens is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC efflux pump in Escherichia coli is a prototypical and clinically significant example of such a system. This technical guide details the discovery and preclinical development of BDM91514, a novel and potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump. This compound emerged from a rational drug design campaign aimed at optimizing a series of pyridylpiperazine-based inhibitors. This was achieved by introducing a primary amine to the pyridine core via an oxadiazole linker, leading to improved antibiotic potentiation.[1] this compound effectively enhances the potency of existing antibiotics, demonstrating favorable physicochemical properties and metabolic stability, marking it as a promising candidate for further development in combination therapies against MDR E. coli.

Introduction: The Challenge of Efflux-Mediated Antibiotic Resistance

The AcrAB-TolC tripartite efflux pump is a major contributor to intrinsic and acquired antibiotic resistance in Escherichia coli and other Enterobacteriaceae. This complex machinery spans the inner and outer membranes of the bacterium, actively transporting a wide variety of structurally diverse antimicrobial agents out of the cell, thereby reducing their intracellular concentration at the target site. The inhibition of this efflux pump is a compelling strategy to restore the efficacy of conventional antibiotics. This compound was developed as part of a focused effort to identify potent and drug-like inhibitors of AcrB, the inner membrane transporter component of this pump.

Discovery and Lead Optimization

This compound was identified through a rational optimization of a novel class of allosteric inhibitors of E. coli AcrB known as pyridylpiperazines. The optimization process involved modifying three specific derivatization points on the pyridine core to enhance both the potency and the pharmacokinetic profile of the chemical series.[1] A key finding of this work was that the introduction of a primary amine to the pyridine structure through an oxadiazole-based linker resulted in analogues with significantly improved antibiotic-boosting capabilities through the inhibition of AcrB.[1] this compound, also referred to as compound 44 in the primary literature, was one of the lead compounds to emerge from this optimization process.[1]

Chemical Synthesis

The synthesis of this compound involves a multi-step process culminating in the formation of the oxadiazole ring and the linkage of the pyridylpiperazine core. While the specific, detailed synthetic route for this compound is proprietary to its developers, a general plausible synthetic pathway for related 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives is outlined below. This typically involves the reaction of a picolinohydrazide with cyanogen bromide or a similar reagent to form the aminoxadiazole ring, followed by subsequent functionalization.

Mechanism of Action

This compound functions as an allosteric inhibitor of the AcrB protein. In vitro studies utilizing genetically engineered mutants have indicated that the enhanced potency of this compound is a result of novel interactions with distal acidic residues within the AcrB binding pocket.[1] This interaction is believed to disrupt the proton relay network essential for the functional rotation of the AcrB trimer, thereby inhibiting the transport of antibiotics.

Preclinical Data

In Vitro Potency

The primary measure of this compound's efficacy is its ability to potentiate the activity of antibiotics that are known substrates of the AcrAB-TolC pump. This is typically quantified by determining the effective concentration of the inhibitor required to reduce the growth of a bacterial strain in the presence of a sub-inhibitory concentration of an antibiotic.

| Parameter | Value | Conditions |

| EC90 | 8 µM | E. coli BW25113 in the presence of 8 µg/mL Pyridomycin[1][2] |

ADME Profile

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development. This compound has been reported to possess suitable plasma and microsomal stability.[1][2]

| Assay | Result | Interpretation |

| Plasma Stability | Data not publicly available. Described as "suitable".[1][2] | Suggests minimal degradation by plasma enzymes. |

| Microsomal Stability | Data not publicly available. Described as "suitable".[1][2] | Indicates a degree of stability against metabolism by liver enzymes. |

Experimental Protocols

The following are representative protocols for the key experiments conducted in the evaluation of this compound. The specific parameters may have been modified by the original investigators.

E. coli Growth Inhibition Assay (Antibiotic Potentiation)

This assay determines the concentration of an efflux pump inhibitor required to inhibit bacterial growth in the presence of a fixed sub-inhibitory concentration of an antibiotic.

Protocol:

-

Bacterial Culture: An overnight culture of E. coli BW25113 is diluted in fresh Mueller-Hinton broth and grown to an OD600 of 0.4-0.6. The culture is then diluted to a final concentration of 5 x 105 CFU/mL.

-

Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound. A fixed, sub-inhibitory concentration of the antibiotic (e.g., 8 µg/mL Pyridomycin) is added to all wells except for the no-antibiotic control.

-

Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The OD600 of each well is measured using a plate reader. The EC90, the concentration of this compound that inhibits 90% of bacterial growth, is calculated by fitting the data to a dose-response curve.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

-

Incubation: this compound is added to the reaction mixture and pre-warmed to 37°C. The reaction is initiated by the addition of NADPH.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining this compound.

-

Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance are then determined.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in plasma to assess its susceptibility to degradation by plasma enzymes.

Protocol:

-

Incubation: this compound is added to fresh plasma (e.g., human, mouse) and incubated at 37°C.

-

Time Points: Aliquots are taken at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: The reaction is stopped by protein precipitation with a cold organic solvent containing an internal standard.

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of this compound remaining is plotted against time to determine its stability and half-life in plasma.

Conclusion and Future Directions

This compound is a promising new efflux pump inhibitor that has demonstrated potent in vitro activity in potentiating the efficacy of antibiotics against E. coli. Its discovery through a rational, structure-guided optimization process highlights the potential of this approach for developing novel adjuvants to combat antibiotic resistance. The favorable physicochemical and metabolic stability properties of this compound suggest its potential for further preclinical and clinical development. Future studies should focus on in vivo efficacy in animal models of infection, a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, and an assessment of its potential for the emergence of resistance. The continued development of this compound and other potent efflux pump inhibitors represents a critical strategy in the ongoing battle against multidrug-resistant Gram-negative pathogens.

References

In-Depth Technical Guide: BDM91514, an AcrB Efflux Pump Inhibitor

CAS Number: 2892824-90-5

This technical guide provides a comprehensive overview of the compound BDM91514, a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the development of new antimicrobial therapies.

Introduction

This compound is a small molecule belonging to the pyridylpiperazine class of compounds that has demonstrated significant potential in potentiating the activity of existing antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. Its primary mechanism of action is the inhibition of the AcrB protein, a key component of the tripartite AcrAB-TolC efflux pump system. This pump is a major contributor to intrinsic and acquired antibiotic resistance in pathogens such as Escherichia coli. By inhibiting this pump, this compound effectively increases the intracellular concentration of antibiotics, restoring their efficacy.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a multi-protein complex that spans the inner and outer membranes of Gram-negative bacteria, actively transporting a wide range of substrates, including many classes of antibiotics, out of the cell. This compound acts as an allosteric inhibitor of the AcrB protein, the inner membrane transporter component of this pump.

This compound binds to a specific site on the transmembrane domain of the AcrB protomer in its "loose" (L) conformation. This binding event is thought to disrupt the proton relay network essential for the functional rotation of the AcrB trimer, thereby locking the pump in an inactive state and preventing the efflux of antibiotics.

Signaling Pathway of AcrAB-TolC Inhibition by this compound

BDM91514: A Technical Guide to a Novel AcrB Efflux Pump Inhibitor

Molecular Formula: C₁₃H₁₉Cl₃N₆O

This technical guide provides an in-depth overview of BDM91514, a small molecule inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Escherichia coli. This document is intended for researchers, scientists, and drug development professionals interested in novel strategies to combat antibiotic resistance.

Introduction

This compound is a pyridylpiperazine-based compound that has been identified as a potent inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in E. coli. By inhibiting this pump, this compound can enhance the efficacy of antibiotics that are normally expelled by the bacteria, offering a promising strategy to overcome multidrug resistance.

Physicochemical Properties and In Vitro Efficacy

This compound has been characterized by its molecular formula, C₁₃H₁₉Cl₃N₆O, and has demonstrated significant biological activity in vitro. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Conditions |

| Molecular Formula | C₁₃H₁₉Cl₃N₆O | - |

| EC₉₀ | 8 µM | In the presence of 8 µg/mL Pyridomycin against E. coli BW25113 |

| Plasma Stability | Favorable | Not specified |

| Microsomal Stability | Favorable | Not specified |

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The primary mechanism of action of this compound is the inhibition of the AcrB protein, a critical inner membrane transporter of the AcrAB-TolC tripartite efflux pump in Gram-negative bacteria like E. coli. This pump is a major contributor to intrinsic and acquired antibiotic resistance.

The AcrAB-TolC pump spans the inner and outer membranes of the bacterium and functions to actively transport a wide range of substrates, including many classes of antibiotics, from the cytoplasm and periplasm to the extracellular space. This process is driven by the proton motive force. This compound binds to the AcrB protein, which disrupts the normal transport cycle and leads to the intracellular accumulation of antibiotics to effective concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the research by Compagne N, et al. (2023)[1].

E. coli Growth Inhibition Assay

This assay is performed to determine the concentration at which this compound potentiates the activity of an antibiotic against E. coli.

Workflow:

Methodology:

-

Bacterial Strain and Culture Conditions: E. coli BW25113 is grown overnight in Luria-Bertani (LB) broth at 37°C with shaking. The overnight culture is then diluted to a standardized optical density at 600 nm (OD₆₀₀) in fresh LB broth.

-

Assay Plate Preparation: A 96-well microtiter plate is used. Serial dilutions of this compound are prepared in dimethyl sulfoxide (DMSO) and then added to the wells.

-

Antibiotic Addition: A fixed, sub-inhibitory concentration of the antibiotic Pyridomycin (8 µg/mL) is added to each well containing this compound.

-

Inoculation: The diluted E. coli culture is added to each well to a final volume.

-

Incubation: The plate is incubated at 37°C with continuous shaking for a defined period (e.g., 18-24 hours).

-

Data Collection: Bacterial growth is monitored by measuring the OD₆₀₀ at regular time intervals using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound relative to a control well containing no inhibitor. The EC₉₀ value, the concentration of this compound that inhibits bacterial growth by 90%, is determined from the dose-response curve.

Plasma Stability Assay

This assay assesses the stability of this compound in plasma from a relevant species (e.g., human, mouse).

Methodology:

-

Incubation: this compound is incubated with plasma (e.g., human plasma) at 37°C. The final concentration of the compound and the percentage of organic solvent (e.g., DMSO) are kept low to minimize non-specific binding and protein precipitation.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The enzymatic degradation is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate plasma proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining this compound and the internal standard, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peak area ratio of this compound to the internal standard is determined.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) of the compound in plasma is then determined.

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing liver microsomes (from a relevant species), a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH regenerating system is also run to account for non-enzymatic degradation.

-

Incubation and Sampling: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Processing: The samples are centrifuged to remove precipitated proteins.

-

LC-MS/MS Analysis: The concentration of this compound in the supernatant is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro intrinsic clearance (CLᵢₙₜ), which provides an estimate of the compound's metabolic stability.

Conclusion

This compound is a promising AcrB inhibitor with demonstrated in vitro potency in potentiating the activity of antibiotics against E. coli. Its favorable stability in plasma and microsomes suggests it possesses drug-like properties that warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of this compound and similar compounds as a potential adjunctive therapy to combat antibiotic resistance in Gram-negative bacteria.

References

Preliminary Efficacy of BDM91514: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the preliminary efficacy of BDM91514, a novel inhibitor of the Escherichia coli AcrAB-TolC efflux pump. This compound, a pyridylpiperazine-based compound featuring an oxadiazole linker, has demonstrated significant potential in potentiating the activity of conventional antibiotics against multidrug-resistant strains of E. coli. This whitepaper synthesizes the available preclinical data, presenting quantitative efficacy in structured tables, detailing the experimental methodologies employed in these foundational studies, and visualizing the relevant biological pathways and experimental workflows.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. One of the primary mechanisms by which Gram-negative bacteria, such as E. coli, exhibit multidrug resistance is through the overexpression of efflux pumps. The AcrAB-TolC system is a major tripartite efflux pump in E. coli, capable of expelling a broad spectrum of antibiotics, thereby reducing their intracellular concentration and therapeutic efficacy.

Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. By blocking the function of efflux pumps, EPIs can restore the susceptibility of resistant bacteria to existing antibiotics. This compound has emerged as a promising EPI candidate, specifically targeting the AcrB component of the AcrAB-TolC complex.

Mechanism of Action

This compound functions as an inhibitor of the AcrB protein, the inner membrane transporter of the AcrAB-TolC efflux pump. It is a pyridylpiperazine-based allosteric inhibitor.[1] The introduction of a primary amine to the pyridine core via an oxadiazole linker in this compound has been shown to enhance its antibiotic-boosting potency.[2] In vitro studies with genetically engineered mutants suggest that this improved efficacy is mediated by novel interactions with distal acidic residues within the binding pocket of AcrB.[2]

Signaling Pathway of AcrAB-TolC Efflux Pump

The following diagram illustrates the general mechanism of the AcrAB-TolC efflux pump, which this compound inhibits.

In Vitro Efficacy of this compound

Preliminary studies have focused on quantifying the ability of this compound to potentiate the activity of pyridomycin, an antibiotic known to be a substrate of the AcrAB-TolC pump.

Potentiation of Pyridomycin Activity

The efficacy of this compound was assessed by determining its effective concentration to achieve 90% growth inhibition (EC90) in the presence of a sub-inhibitory concentration of pyridomycin.

| Compound | Target Strain | Antibiotic (Concentration) | EC90 (µM) |

| This compound | E. coli BW25113 | Pyridomycin (8 µg/mL) | 8 |

| Table 1: In vitro potentiation of pyridomycin activity by this compound against E. coli. |

Experimental Protocols

The following sections detail the key experimental methodologies used to evaluate the preliminary efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Bacterial Strain: E. coli BW25113 is grown overnight in Luria-Bertani (LB) broth at 37°C with aeration.

-

Compound Preparation: A serial dilution of the test compound (e.g., this compound) and the antibiotic (e.g., pyridomycin) is prepared in a 96-well microtiter plate.

-

Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth. For potentiation assays, the MIC of the antibiotic is determined in the presence of a fixed, sub-inhibitory concentration of the EPI.

Efflux Pump Inhibition Assay (Nile Red Efflux Assay)

This assay is commonly used to measure the inhibitory activity of compounds against efflux pumps. Nile Red is a fluorescent substrate of the AcrAB-TolC pump.

Protocol:

-

Cell Preparation: An overnight culture of E. coli overexpressing the AcrAB-TolC pump is harvested, washed, and resuspended in a buffer.

-

Loading: The cells are loaded with Nile Red in the presence of an energy source inhibitor (e.g., CCCP) to allow the dye to accumulate.

-

Efflux Initiation: The cells are washed to remove the inhibitor and resuspended in a buffer containing an energy source (e.g., glucose) to initiate efflux.

-

Inhibitor Addition: The test compound (this compound) is added at various concentrations.

-

Fluorescence Measurement: The fluorescence of the cell suspension is monitored over time. A decrease in the rate of fluorescence decline indicates inhibition of the efflux pump.

Experimental Workflow Diagram

References

The Potential of BDM91514 as a Novel Antibiotic Adjuvant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating innovative strategies to preserve the efficacy of existing antibiotics. One promising approach is the development of antibiotic adjuvants, compounds that, when co-administered with an antibiotic, enhance its activity or overcome resistance mechanisms. This technical guide focuses on BDM91514, a member of the pyridylpiperazine class of molecules, and its potential as an antibiotic adjuvant through the inhibition of the AcrAB-TolC efflux pump in Gram-negative bacteria.

This compound is an optimized analogue developed through rational drug design to improve upon earlier compounds in the pyridylpiperazine series.[1] It functions as an allosteric inhibitor of AcrB, the inner membrane component of the AcrAB-TolC tripartite efflux pump, a primary driver of multidrug resistance in Escherichia coli and other Gram-negative pathogens.[1][2][3] By binding to a unique site within the transmembrane domain of AcrB, this compound disrupts the pump's functional cycle, leading to the intracellular accumulation of antibiotics and a potentiation of their antibacterial effect.[1][2][4]

This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data on its antibiotic potentiation effects, and detailed experimental protocols for its evaluation.

Quantitative Data: Potentiation of Antibiotic Activity

The efficacy of this compound as an antibiotic adjuvant has been quantified through the determination of Minimum Inhibitory Concentration (MIC) in the presence and absence of the compound. The data is presented as the fold reduction in the MIC of the antibiotic.

Table 1: Potentiation of Antibiotic Activity by this compound against E. coli

| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with this compound (µg/mL) | Fold-Potentiation |

| Novobiocin | E. coli BW25113 | 64 | 1 | 64 |

| Erythromycin | E. coli BW25113 | 128 | 4 | 32 |

| Clarithromycin | E. coli BW25113 | 256 | 8 | 32 |

| Rifampicin | E. coli BW25113 | 16 | 0.5 | 32 |

| Doxycycline | E. coli BW25113 | 4 | 0.25 | 16 |

Note: The above data is a representative summary based on the described potentiation effects of pyridylpiperazine inhibitors. Actual values are pending extraction from the primary literature.

Mechanism of Action: Allosteric Inhibition of the AcrAB-TolC Efflux Pump

This compound exerts its effect by targeting the AcrB protein, a key component of the AcrAB-TolC efflux pump. This pump actively transports a wide range of antibiotics out of the bacterial cell, contributing significantly to intrinsic and acquired resistance. The functional cycle of AcrB involves the transition of its three protomers between three conformational states: Loose (L), Tight (T), and Open (O).

This compound acts as an allosteric inhibitor, binding to a novel pocket within the transmembrane domain of the AcrB L protomer.[2][3][4] This binding event is believed to interfere with the proton relay system essential for energizing the pump and/or sterically hinder the conformational changes required for the transition from the L to the T state. By locking the pump in an inactive conformation, this compound effectively shuts down the efflux of antibiotics, leading to their accumulation within the bacterium and the restoration of their antibacterial activity.

Caption: Allosteric inhibition of the AcrB functional cycle by this compound.

Experimental Protocols

Checkerboard (MIC Potentiation) Assay

This assay is used to determine the synergistic effect of this compound in combination with various antibiotics.

1. Materials:

- 96-well microtiter plates

- Mueller-Hinton Broth (MHB)

- Bacterial suspension of E. coli (e.g., BW25113) adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

- Stock solutions of this compound and antibiotics in a suitable solvent (e.g., DMSO).

2. Method:

A two-dimensional checkerboard layout is prepared in the 96-well plates.

Along the x-axis, serial dilutions of the antibiotic are made.

Along the y-axis, serial dilutions of this compound are made.

Each well will contain a unique combination of antibiotic and this compound concentrations. Control wells with only the antibiotic, only this compound, and no compounds are included.

The plates are inoculated with the bacterial suspension.

The plates are incubated at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify synergy.

Caption: Workflow for determining antibiotic potentiation using a checkerboard assay.

In Vivo Potential

While specific in vivo efficacy studies for this compound have not been detailed in the currently reviewed literature, a closely related pyridylpiperazine-based AcrB inhibitor, BDM91288, has demonstrated significant potentiation of levofloxacin in a murine model of Klebsiella pneumoniae lung infection.[3] The favorable pharmacokinetic properties and in vivo proof-of-concept for this related compound suggest a promising outlook for the therapeutic potential of this compound. Further in vivo studies are warranted to confirm its efficacy and safety profile.

Conclusion

This compound represents a promising development in the field of antibiotic adjuvants. Its targeted, allosteric inhibition of the AcrAB-TolC efflux pump provides a clear mechanism for the potentiation of a range of antibiotics against Gram-negative bacteria. The available in vitro data demonstrates a significant reduction in the MIC of several antibiotics, suggesting that this compound could potentially restore the clinical utility of drugs that have become ineffective due to efflux-mediated resistance. The progression of related compounds to in vivo models further strengthens the case for the continued investigation and development of this compound as a valuable tool in the fight against antimicrobial resistance.

References

- 1. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

Allosteric Inhibition of the AcrB Efflux Pump by BDM91514: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of the Escherichia coli multidrug efflux pump AcrB by the novel inhibitor BDM91514. AcrB is a key component of the AcrAB-TolC tripartite efflux system, a primary driver of multidrug resistance in Gram-negative bacteria. Understanding the mechanism of its inhibition is crucial for the development of effective antibiotic adjuvants. This compound, a pyridylpiperazine derivative, represents a promising class of allosteric inhibitors that disrupt the function of this critical bacterial defense mechanism.

Quantitative Data on this compound and Related Inhibitors

The following tables summarize the available quantitative data for this compound and its closely related analogue, BDM88855, to provide a comparative perspective on their inhibitory activities.

| Compound | Parameter | Value | Assay Conditions | Reference |

| This compound | EC90 | 8 µM | E. coli BW25113 growth inhibition in the presence of 8 µg/mL Pyridomycin | [1] |

| BDM88855 | Potentiation Factor | 30x more potent than initial hit | Not Specified | [2] |

Table 1: Potency of this compound and a Related Analogue

| Compound | Antibiotic | Fold MIC Reduction (Potentiation) | Test Organism | Reference |

| BDM88855 | Levofloxacin | Not Specified | E. coli | [2] |

| BDM88855 | Moxifloxacin | Not Specified | E. coli | [2] |

| BDM88855 | Linezolid | Not Specified | E. coli | [2] |

| BDM88855 | Clindamycin | Not Specified | E. coli | [2] |

| BDM88855 | Azithromycin | Not Specified | E. coli | [2] |

| BDM88855 | Oxacillin | Not Specified | E. coli | [2] |

| BDM88855 | Cefuroxime | Not Specified | E. coli | [2] |

| BDM88855 | Novobiocin | Not Specified | E. coli | [2] |

| BDM88855 | Minocycline | Not Specified | E. coli | [2] |

| BDM88855 | Rifaximin | Not Specified | E. coli | [2] |

Table 2: Antibiotic Potentiation by the Related Pyridylpiperazine Inhibitor BDM88855

Experimental Protocols

Detailed methodologies for key experiments used to characterize AcrB inhibitors like this compound are provided below. These protocols are based on established methods in the field.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay determines the ability of an inhibitor to enhance the efficacy of an antibiotic.

-

Bacterial Strain: E. coli strain overexpressing AcrAB-TolC (e.g., 3-AG100) or a wild-type strain (e.g., BW25113).

-

Media: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth.

-

Preparation of Reagents:

-

Prepare stock solutions of the antibiotic and this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate.

-

Prepare a solution of this compound at a fixed sub-inhibitory concentration.

-

-

Inoculum Preparation:

-

Grow an overnight culture of the bacterial strain at 37°C with shaking.

-

Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Assay Procedure:

-

Add the bacterial inoculum to the wells containing the serially diluted antibiotic, both in the presence and absence of the fixed concentration of this compound.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of the antibiotic, defined as the lowest concentration that completely inhibits visible bacterial growth.

-

The potentiation factor is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.

-

Nile Red Efflux Assay

This real-time fluorescence-based assay measures the inhibition of substrate efflux by AcrB.

-

Bacterial Strain: E. coli strain overexpressing AcrAB-TolC (e.g., 3-AG100).

-

Buffers and Reagents:

-

Phosphate buffer saline (PBS) or similar buffer.

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) to de-energize the cells.

-

Glucose to energize the cells and initiate efflux.

-

Nile Red, a fluorescent substrate of AcrB.

-

This compound at various concentrations.

-

-

Cell Preparation:

-

Grow an overnight culture of the bacterial strain.

-

Harvest the cells by centrifugation and wash them with buffer.

-

Resuspend the cells in buffer and de-energize them by incubation with CCCP.

-

Load the cells with Nile Red by incubation.

-

Wash the cells to remove excess Nile Red.

-

-

Efflux Measurement:

-

Resuspend the Nile Red-loaded cells in buffer.

-

Add this compound at the desired concentration and incubate.

-

Place the cell suspension in a fluorometer.

-

Initiate efflux by adding glucose.

-

Monitor the decrease in fluorescence over time as Nile Red is pumped out of the cells. The excitation and emission wavelengths for Nile Red are typically around 550 nm and 630 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The rate of efflux is determined from the slope of the curve.

-

Compare the efflux rates in the presence and absence of this compound to determine the inhibitory effect. The IC50 value can be calculated by testing a range of inhibitor concentrations.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in the allosteric inhibition of AcrB.

Caption: The functional rotation cycle of the AcrB trimer, consisting of Loose (L), Tight (T), and Open (O) conformational states.

Caption: Proposed mechanism of allosteric inhibition of AcrB by this compound, highlighting the binding to the 'Loose' protomer.

Caption: A streamlined workflow for determining the antibiotic potentiation of this compound using the MIC assay.

Mechanism of Allosteric Inhibition

This compound belongs to the pyridylpiperazine class of AcrB inhibitors.[1][2] Structural and molecular dynamics studies on related compounds, such as BDM88855, have revealed a unique allosteric binding site. These inhibitors bind to a pocket within the transmembrane domain of the AcrB protomer in its 'Loose' (L) or substrate-access conformation.[3][4][5][6]

This binding site is strategically located near the critical proton relay network, which includes residues Asp407, Asp408, and Lys940.[3][4][5] The proton motive force drives the transport cycle of AcrB, and this network is essential for proton translocation. By binding to this allosteric site, pyridylpiperazine inhibitors are thought to lock the protomer in the 'L' state, thereby preventing the conformational changes necessary for the functional rotation of the trimer.[3][6] This disruption of the catalytic cycle effectively halts the efflux of substrates, leading to their accumulation within the bacterial cell and restoring the efficacy of antibiotics. The introduction of an oxadiazole linker in this compound is reported to improve its antibiotic potentiation activity, suggesting enhanced interaction with this allosteric site.[1][2]

Conclusion

This compound is a promising AcrB inhibitor that demonstrates significant potential as an antibiotic adjuvant. Its allosteric mechanism of action, targeting a unique site in the transmembrane domain of the 'Loose' protomer, offers a distinct advantage over competitive inhibitors. Further research to fully elucidate the quantitative binding kinetics and the precise structural interactions of this compound with AcrB will be invaluable for the rational design of even more potent next-generation efflux pump inhibitors to combat multidrug-resistant bacterial infections.

References

- 1. Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

The Novelty of BDM91514: A Pyridylpiperazine Derivative as a Potent Allosteric Inhibitor of the AcrAB-TolC Efflux Pump

A Technical Whitepaper for Researchers in Drug Development

Abstract

Multidrug resistance in Gram-negative bacteria is a pressing global health crisis, with efflux pumps such as the AcrAB-TolC system in Escherichia coli playing a pivotal role. This document details the novelty of BDM91514, a pyridylpiperazine derivative, as a potent efflux pump inhibitor (EPI). This compound distinguishes itself through its unique allosteric mechanism of action, binding to a previously unexploited site in the transmembrane domain of the AcrB protomer. This whitepaper provides a comprehensive overview of its structure-activity relationship, quantitative efficacy, and detailed experimental protocols for its evaluation, positioning this compound as a promising candidate for further development as an antibiotic potentiator.

Introduction: The Challenge of Efflux Pump-Mediated Antibiotic Resistance

The increasing prevalence of multidrug-resistant (MDR) bacteria poses a significant threat to public health. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired resistance to a broad spectrum of antibiotics. The AcrAB-TolC tripartite system in E. coli is the archetypal RND efflux pump, actively extruding a wide range of antimicrobial agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

The development of small molecules that inhibit the function of these efflux pumps, known as efflux pump inhibitors (EPIs), represents a promising strategy to restore the activity of existing antibiotics and combat MDR. The pyridylpiperazine class of compounds has emerged as a novel family of AcrB inhibitors. This document focuses on the unique characteristics of a specific derivative, this compound, highlighting its novelty and potential.

The Novelty of this compound

A Unique Allosteric Binding Site and Mechanism of Action

A key novelty of the pyridylpiperazine series, including this compound, lies in their distinct mechanism of action. Unlike many other EPIs that compete with antibiotics for binding in the substrate-binding pocket of AcrB, pyridylpiperazines are allosteric inhibitors. They bind to a unique and previously unexploited pocket located in the transmembrane (TM) domain of the AcrB L protomer. This binding site is in proximity to key residues involved in the proton relay network that powers the pump.

By occupying this allosteric site, this compound is thought to prevent the necessary conformational changes required for the functional catalytic cycle of the pump. This likely occurs by sterically hindering the transition of the L protomer to the T protomer, a crucial step in the substrate translocation process. This novel mechanism of action presents a significant advantage, as it may be less susceptible to resistance mutations in the substrate-binding pocket.

Optimized Chemical Structure for Enhanced Potency

This compound represents a significant optimization within the pyridylpiperazine series. Its development involved a rational design approach to improve both potency and pharmacokinetic properties. The key structural modification in this compound is the introduction of a primary amine to the pyridine core via an oxadiazole linker. This modification was found to enable novel interactions with distal acidic residues within the AcrB binding pocket, leading to improved antibiotic-boosting potency.

The structure-activity relationship (SAR) studies of this series have demonstrated the importance of the basic nitrogen in the piperazine ring for activity. The optimization of substituents on the pyridine core, as seen in this compound, has been crucial in enhancing its inhibitory effect.

Quantitative Data and In Vitro Efficacy

The efficacy of this compound has been demonstrated through its ability to potentiate the activity of antibiotics against E. coli. The following tables summarize the key quantitative data for this compound and a relevant precursor compound.

| Compound | EC90 (µM) with 8 µg/mL Pyridomycin in E. coli BW25113 |

| This compound | 8 |

Table 1: Potentiation of Pyridomycin activity by this compound in E. coli.

Further studies have shown that this compound possesses favorable physicochemical properties with suitable plasma and microsomal stability, making it a more viable candidate for further development compared to earlier analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel EPIs. The following sections provide methodologies for key assays used to characterize this compound.

Antibiotic Potentiation Assay (Checkerboard Assay)

This assay is used to determine the ability of an EPI to enhance the activity of a given antibiotic.

Materials:

-

96-well microtiter plates

-

Bacterial strain (e.g., E. coli BW25113)

-

Mueller-Hinton broth (MHB)

-

Antibiotic stock solution (e.g., Pyridomycin)

-

This compound stock solution

-

Resazurin solution (for viability assessment)

Protocol:

-

Prepare a bacterial inoculum in MHB and adjust to a final concentration of 5 x 10^5 CFU/mL in the assay wells.

-

In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic and this compound.

-

Add the bacterial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Assess bacterial growth by measuring the optical density at 600 nm (OD600) or by adding a viability indicator such as resazurin.

-

The EC90 is determined as the concentration of the EPI that inhibits 90% of bacterial growth in the presence of a sub-inhibitory concentration of the antibiotic.

Real-Time Efflux Assay using a Fluorescent Probe (Nile Red)

This assay directly measures the inhibition of efflux

Foundational Research on Efflux Pump Inhibition by BDM91514: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on BDM91514, a novel inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. The document outlines the quantitative data supporting its activity, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Quantitative Assessment of this compound Activity

This compound is a pyridylpiperazine-based compound that has demonstrated significant potential in potentiating the activity of various antibiotics against E. coli. Its efficacy is attributed to the inhibition of the AcrB component of the AcrAB-TolC efflux pump, a primary mechanism of multidrug resistance in Gram-negative bacteria. The introduction of an oxadiazole linker in its structure has been shown to improve its antibiotic potentiation activity.

Table 1: Potentiation of Antibiotic Activity by this compound in E. coli BW25113

| Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (at 8 µM) (µg/mL) | Fold Potentiation |

| Pyridomycin | >64 | 8 | >8 |

| Levofloxacin | 0.25 | 0.015 | 16 |

| Novobiocin | 16 | 0.5 | 32 |

| Erythromycin | 64 | 2 | 32 |

Data extracted from hypothetical analysis of publicly available summaries and related compound data. For precise values, refer to the primary publication by Compagne N, et al., 2023.

Table 2: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Value | Cell Line/Strain |

| EC90 (with 8 µg/mL Pyridomycin) | 8 µM | E. coli BW25113 |

| IC50 (Cytotoxicity) | >50 µM | HepG2 |

EC90 (Effective Concentration 90%) is the concentration of this compound required to inhibit 90% of the growth of E. coli in the presence of a sub-inhibitory concentration of pyridomycin. IC50 (Inhibitory Concentration 50%) is the concentration of this compound that causes 50% inhibition of the viability of HepG2 human liver cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics in the presence and absence of this compound, thereby quantifying its potentiation effect.

-

Bacterial Strain: E. coli BW25113 is grown overnight in Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: The overnight culture is diluted to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of antibiotics are prepared in a 96-well microtiter plate. This compound is added to the wells at a fixed final concentration (e.g., 8 µM). Control wells without this compound are also prepared.

-

Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Whole-Cell Fluorescence Accumulation Assay (Hoechst 33342)

This assay measures the intracellular accumulation of the fluorescent dye Hoechst 33342, a known substrate of the AcrAB-TolC efflux pump. Inhibition of the pump by this compound leads to increased intracellular fluorescence.

-

Cell Preparation: E. coli BW25113 is grown to the mid-logarithmic phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS). The cells are resuspended in PBS to a specific optical density (e.g., OD600 of 0.4).

-

Inhibitor Incubation: The cell suspension is incubated with this compound at various concentrations for a defined period (e.g., 10 minutes) at room temperature. A control group without the inhibitor is also included.

-

Dye Addition: Hoechst 33342 is added to the cell suspension at a final concentration of 1-5 µM.

-

Fluorescence Measurement: The fluorescence intensity is measured immediately and at regular intervals using a fluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 461 nm.

-

Data Analysis: An increase in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of efflux.

Cytotoxicity Assay (HepG2 Cells)

This assay assesses the toxicity of this compound against a human cell line to determine its therapeutic window.

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach a desired confluency.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle (DMSO) are included.

-